1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine
Description
Properties
IUPAC Name |
1-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4/c14-11-4-2-1-3-10(11)12-9-13(17-16-12)18-7-5-15-6-8-18/h1-4,9,15H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGQQXPIRFSIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine typically involves:
- Formation of the pyrazole ring bearing the 2-fluorophenyl substituent.
- Subsequent coupling or substitution with piperazine to yield the target compound.
This approach is consistent with methods used for structurally related pyrazolylpiperazines, where pyrazole formation is followed by nucleophilic substitution or cyclization involving piperazine.
Pyrazole Ring Formation by Cyclization
A common method for synthesizing pyrazole derivatives, including fluorophenyl-substituted ones, involves cyclization of appropriate precursors such as nitriles, esters, or oxonitriles with hydrazine or hydrazine hydrate. One efficient approach employs sonication to accelerate the reaction:
- Sonication-Assisted Cyclization :
The process starts with substituted aromatic carboxylic acids (including halogenated like fluorine-substituted acids) converted into esters by refluxing with methanol and sulfuric acid.
The ester is then converted into an oxonitrile intermediate by reaction with sodium hydride and acetonitrile in toluene under nitrogen atmosphere.
Finally, the oxonitrile undergoes cyclization with hydrazine hydrate in acetic acid under sonication for 1-2 hours, yielding the pyrazole derivative.
This method provides yields of 55-67% for various substituted pyrazoles, including fluorine-containing ones, and is characterized by mild conditions, shorter reaction times, and improved yields due to ultrasound activation.
Piperazine Coupling to Pyrazole
Following pyrazole synthesis, the piperazine moiety is introduced typically via nucleophilic substitution or direct coupling:
Direct Substitution Using Piperazine :
The pyrazole intermediate bearing a suitable leaving group (e.g., halogen or activated ester) reacts with piperazine under controlled conditions to form the piperazinylpyrazole.
For example, in a patented method for related compounds (1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine), piperazine reacts with pyrazole precursors like 3-oxy-dithiomethyl butyrate and phenylhydrazine derivatives to afford the piperazine-substituted pyrazole.Cyclization and Protection Strategies :
More complex processes involve protecting groups and cyclization steps, such as using Lawesson's reagent for cyclization of intermediates, followed by deprotection to yield the final piperazine-substituted pyrazole.
These methods avoid toxic solvents like pyridine and improve industrial scalability.
Representative Preparation Data Table
Research Findings and Industrial Considerations
Sonication Method Advantages :
The ultrasound-assisted cyclization method is advantageous for synthesizing pyrazole derivatives with various substituents, including fluorine, due to enhanced reaction rates and yields without the need for metal catalysts or harsh conditions.Avoidance of Toxic Solvents :
Patents emphasize avoiding pyridine due to its toxicity for industrial processes, opting for safer solvents and reagents while maintaining high yields in piperazine coupling steps.Use of Protecting Groups :
Protecting groups like tert-butoxycarbonyl or 9-fluorenylmethyl carbamate are used to control reactivity and improve purity during multi-step syntheses involving piperazine derivatives.Lawesson's Reagent in Cyclization : For certain pyrazolylpiperazine derivatives, Lawesson's reagent is employed to facilitate cyclization steps, enhancing the formation of heterocyclic rings prior to piperazine introduction.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) . The mechanism often involves the induction of apoptosis through caspase activation pathways .
-
Antidepressant Effects
- The compound's interaction with monoamine oxidase (MAO) enzymes suggests potential antidepressant properties. Inhibition of MAO-A and MAO-B has been associated with increased levels of neurotransmitters like serotonin and norepinephrine, which are crucial for mood regulation . This makes it a candidate for further exploration in the treatment of depression.
- Anti-inflammatory Properties
- Neuroprotective Effects
Case Study 1: Anticancer Activity
A study evaluating various pyrazole derivatives indicated that compounds structurally related to this compound exhibited IC values as low as 0.26 µM against MCF-7 cells, demonstrating potent antiproliferative activity . These findings suggest that modifications in the pyrazole structure can enhance anticancer efficacy.
Case Study 2: MAO Inhibition
In a comparative study on MAO inhibitors, compounds similar to this compound showed competitive inhibition profiles against MAO-A and MAO-B, indicating their potential use as antidepressants . The structure-activity relationship analysis revealed that specific substitutions on the pyrazole ring significantly influenced inhibition potency.
Mechanism of Action
The mechanism of action of 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Trypanosomal Activity: Role of Heterocyclic Core and Substituents
Key Findings:
- Pyrazole vs. Isoxazole: Replacement of the pyrazole ring in 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine with isoxazole (e.g., 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine derivatives) reduces anti-trypanosomal activity by six-fold .
- Phenoxy Group Importance: Substituting the phenoxy ring with an ethylene group decreases efficacy nine-fold, while nitro or amino substitutions reduce activity by up to 18-fold .
Table 1: Anti-Trypanosomal Activity of Pyrazole and Analogues
Piperazine Derivatives in Other Therapeutic Contexts
Serotonin Receptor Affinity
Coumarin-piperazine derivatives with a 2-fluorophenyl group on piperazine exhibit subnanomolar affinity for serotonin receptors (5-HT1A). For example, 6-acetyl-4,7-dimethyl-5-(3-[4-(2-fluorophenyl)piperazin-1-yl]propoxy)coumarin (Ki = 0.3 nM) shows that fluorophenyl substitution enhances binding . Replacing piperazine with morpholine abolishes activity, underscoring the importance of the piperazine-fluorophenyl pharmacophore .
Antibacterial Activity
Arylpiperazine derivatives like (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine display broad-spectrum antibacterial activity. However, fluorophenyl-substituted piperazines (e.g., 1-(2-fluorophenyl)piperazine) are less explored in this context, suggesting a need for comparative studies .
Anti-Tumor Activity
Chalcone-piperazine hybrids with fluorophenyl substitutions demonstrate enhanced anti-tumor activity. For instance, compounds with 1-(2-fluorophenyl)piperazine show superior potency compared to methoxy or chlorophenyl analogues, indicating fluorine’s electron-withdrawing effects improve target interaction .
Structural Modifications Impacting Efficacy
Key Trends:
- Fluorophenyl Position: 2-Fluorophenyl substitution on piperazine consistently outperforms 4-fluorophenyl or unsubstituted phenyl groups in receptor binding (e.g., serotonin 5-HT1A) .
- Linker Flexibility: A three-carbon linker between piperazine and coumarin optimizes serotonin receptor affinity, while shorter or rigid linkers reduce activity .
- Piperazine vs. Morpholine: Piperazine derivatives generally exhibit higher activity than morpholine analogues in anti-trypanosomal and receptor-targeting contexts .
Biological Activity
1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine is a compound of significant interest in medicinal chemistry, particularly for its potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies and research.
Overview of the Compound
This compound is a piperazine derivative featuring a pyrazole ring substituted with a 2-fluorophenyl group. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development aimed at neurological disorders and other therapeutic areas.
Biochemical Interactions
The compound exhibits significant interactions with key enzymes and proteins, notably:
- Cytochrome P450 : It can inhibit or activate this enzyme, affecting the metabolism of various drugs.
- Cell Signaling Pathways : The compound influences cellular responses to stimuli, which is critical in understanding its therapeutic potential.
Pharmacological Properties
Research has highlighted several pharmacological properties of this compound:
- Neuropharmacology : The compound shows promise in treating neurological disorders due to its ability to modulate neurotransmitter systems .
- Anti-inflammatory Activity : Studies indicate that similar pyrazole derivatives exhibit anti-inflammatory effects, suggesting potential applications in inflammatory conditions .
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that derivatives of pyrazole compounds could protect neuronal cells from oxidative stress, indicating potential for neuroprotective therapies .
- Cytotoxicity : In vitro assays showed that certain derivatives exhibited cytotoxic effects against cancer cell lines, with IC50 values indicating varying degrees of potency. For instance, compounds related to this compound showed promising results in inhibiting cell proliferation in specific cancer types .
- Anti-inflammatory Studies : Research on pyrazole derivatives revealed significant COX-2 inhibitory activity, with some compounds showing selectivity indices that suggest they could be safer alternatives to traditional NSAIDs .
Comparison of Biological Activity
| Compound Name | Target Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Cytotoxicity | Varies by study | Potential for cancer therapy |
| Related Pyrazole Derivative | COX-2 Inhibition | 0.02 - 0.04 | High selectivity index |
| Other Piperazine Derivative | Neuroprotection | Not specified | Protects against oxidative stress |
Q & A
Q. What synthetic strategies are commonly employed for preparing 1-[3-(2-fluorophenyl)-1H-pyrazol-5-yl]piperazine derivatives?
The synthesis typically involves multi-step reactions, including:
- Piperazine functionalization : Alkylation of 1-(2-fluorobenzyl)piperazine with propargyl bromide using K₂CO₃ in DMF, followed by purification via silica gel chromatography (ethyl acetate:hexane, 1:8) .
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azidobenzene derivatives. Conditions include CuSO₄·5H₂O (0.3 equiv.), sodium ascorbate (0.6 equiv.), and a DCM:H₂O (2:1) solvent system .
- Pyrazole core assembly : Condensation of hydrazines with diketones, as seen in pyrazole synthesis (e.g., refluxing with phenyl hydrazine in ethanol/acetic acid) .
Q. How is the structural conformation of this compound characterized?
- X-ray crystallography reveals dihedral angles between the pyrazole ring and substituents (e.g., 16.83°–51.68° for methoxyphenyl, phenyl, and hydroxyphenyl groups), critical for understanding steric and electronic effects .
- NMR spectroscopy (¹H/¹³C) confirms regiochemistry. For example, triazole protons resonate at δ 7.93–8.22 ppm, while piperazine CH₂ groups appear at δ 2.58–3.80 ppm .
- LCMS validates molecular weight (e.g., m/z 397.1685 for triazole derivatives) .
Advanced Research Questions
Q. What experimental design considerations optimize reaction yields in CuAAC-based derivatization?
- Catalyst loading : Lower CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) minimize side reactions while maintaining >90% yields .
- Solvent selection : A DCM:H₂O (2:1) biphasic system enhances azide-alkyne interaction while stabilizing the Cu(I) intermediate .
- Purification : Silica gel chromatography (ethyl acetate:hexane, 1:8) effectively separates triazole regioisomers .
Q. How do molecular docking studies inform the anticancer potential of these derivatives?
- Target selection : Derivatives are docked against kinases (e.g., EGFR, VEGFR) due to the piperazine-pyrazole scaffold’s affinity for ATP-binding pockets .
- Binding interactions : Fluorophenyl groups enhance hydrophobic contacts, while triazole nitrogens form hydrogen bonds with catalytic residues .
- Validation : IC₅₀ values correlate with docking scores, as seen in derivatives with nitro substituents showing enhanced activity .
Q. How can researchers resolve contradictions in biological activity data across substituted derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the triazole ring improve anticancer activity but may reduce solubility, complicating SAR interpretation .
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., incubation time) necessitate standardized testing frameworks .
- Computational modeling : QSAR analysis can isolate substituent contributions, as demonstrated in pyrazole analogs with varying fluorophenyl positions .
Methodological Notes
- Synthetic Reproducibility : Strict control of reaction time (6–7 hours for alkylation) and temperature (RT for CuAAC) is critical .
- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., DFT) to confirm regioselectivity in triazole formation .
- Crystallography : Use hydrogen bonding patterns (e.g., O-H⋯N in pyrazoles) to predict solid-state stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
